![molecular formula C23H21FN4 B3908740 (4-fluorobenzyl)[3-(1H-pyrazol-1-yl)benzyl](pyridin-4-ylmethyl)amine](/img/structure/B3908740.png)
(4-fluorobenzyl)[3-(1H-pyrazol-1-yl)benzyl](pyridin-4-ylmethyl)amine
Overview
Description
(4-fluorobenzyl)[3-(1H-pyrazol-1-yl)benzyl](pyridin-4-ylmethyl)amine, also known as FPBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.
Mechanism of Action
The exact mechanism of action of (4-fluorobenzyl)[3-(1H-pyrazol-1-yl)benzyl](pyridin-4-ylmethyl)amine is not fully understood. However, it is believed to exert its pharmacological effects by interacting with various molecular targets, including enzymes and receptors. (4-fluorobenzyl)[3-(1H-pyrazol-1-yl)benzyl](pyridin-4-ylmethyl)amine has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase by binding to their active sites. It has also been reported to interact with the GABA-A receptor, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
(4-fluorobenzyl)[3-(1H-pyrazol-1-yl)benzyl](pyridin-4-ylmethyl)amine has been shown to exhibit various biochemical and physiological effects. It has been reported to increase the levels of neurotransmitters, including acetylcholine and dopamine, in the brain. (4-fluorobenzyl)[3-(1H-pyrazol-1-yl)benzyl](pyridin-4-ylmethyl)amine has also been shown to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the serum of rats. Additionally, (4-fluorobenzyl)[3-(1H-pyrazol-1-yl)benzyl](pyridin-4-ylmethyl)amine has been found to reduce the severity of seizures in animal models of epilepsy.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (4-fluorobenzyl)[3-(1H-pyrazol-1-yl)benzyl](pyridin-4-ylmethyl)amine in lab experiments is its potent inhibitory activity against various enzymes and receptors. This makes it a valuable tool for studying the role of these molecular targets in various biological processes. Additionally, (4-fluorobenzyl)[3-(1H-pyrazol-1-yl)benzyl](pyridin-4-ylmethyl)amine has been shown to possess a wide range of pharmacological activities, which makes it a promising candidate for drug discovery. However, one of the limitations of using (4-fluorobenzyl)[3-(1H-pyrazol-1-yl)benzyl](pyridin-4-ylmethyl)amine is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for the research on (4-fluorobenzyl)[3-(1H-pyrazol-1-yl)benzyl](pyridin-4-ylmethyl)amine. One of the areas of interest is its potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. (4-fluorobenzyl)[3-(1H-pyrazol-1-yl)benzyl](pyridin-4-ylmethyl)amine has been shown to exhibit potent inhibitory activity against acetylcholinesterase and monoamine oxidase, which are involved in the pathogenesis of these disorders. Another area of interest is its potential applications in the treatment of cancer. (4-fluorobenzyl)[3-(1H-pyrazol-1-yl)benzyl](pyridin-4-ylmethyl)amine has been found to induce apoptosis in cancer cells, which makes it a promising candidate for anticancer drug development. Additionally, further studies are needed to elucidate the exact mechanism of action of (4-fluorobenzyl)[3-(1H-pyrazol-1-yl)benzyl](pyridin-4-ylmethyl)amine and to optimize its pharmacological properties.
Scientific Research Applications
(4-fluorobenzyl)[3-(1H-pyrazol-1-yl)benzyl](pyridin-4-ylmethyl)amine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. (4-fluorobenzyl)[3-(1H-pyrazol-1-yl)benzyl](pyridin-4-ylmethyl)amine has also been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, (4-fluorobenzyl)[3-(1H-pyrazol-1-yl)benzyl](pyridin-4-ylmethyl)amine has been investigated for its anticancer activity and has been found to induce apoptosis in cancer cells.
properties
IUPAC Name |
1-(4-fluorophenyl)-N-[(3-pyrazol-1-ylphenyl)methyl]-N-(pyridin-4-ylmethyl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4/c24-22-7-5-19(6-8-22)16-27(17-20-9-12-25-13-10-20)18-21-3-1-4-23(15-21)28-14-2-11-26-28/h1-15H,16-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVRCPBYXOMRRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)CN(CC3=CC=C(C=C3)F)CC4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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